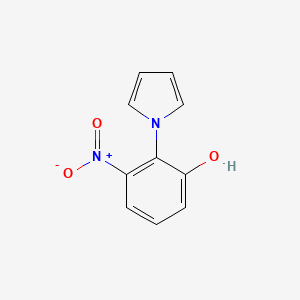

3-Nitro-2-(1H-pyrrol-1-yl)phenol

説明

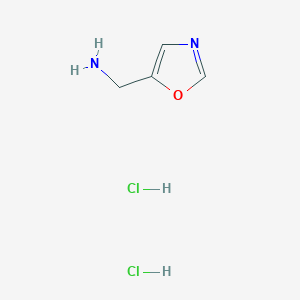

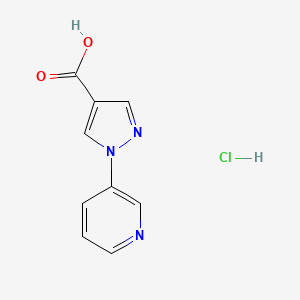

“3-Nitro-2-(1H-pyrrol-1-yl)phenol” is a chemical compound with the molecular formula C10H8N2O3 and a molecular weight of 204.185 . It is a derivative of pyrrole, a five-membered aromatic heterocycle, which is a common motif in many natural products and pharmaceuticals .

Synthesis Analysis

The synthesis of pyrrole derivatives, such as “this compound”, often involves the condensation of carboxylic acids with amines, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups .

科学的研究の応用

Redox Activity in Iron Complexes

3-Nitro-2-(1H-pyrrol-1-yl)phenol has been investigated in the context of redox activity in binuclear nitrosyl iron complexes. These complexes are studied for their electrochemical properties. The introduction of the electron-acceptor NO2 group into the phenyl rings of sulfur-containing ligands significantly affects the redox potential and facilitates the reduction of these complexes (Sanina et al., 2014).

Chromogenic Sensing of Ions

The compound has been used in the development of chromogenic sensors. For instance, it plays a role in a molecular switch used for detecting ions like fluoride and acetate, showcasing its utility in colorimetric approaches (Bhattacharyya et al., 2017).

Anion Sensing

In anion sensing, the compound has been utilized in conjunction with calix[4]pyrrole for detecting halide anions, like fluoride. The presence of these anions is indicated by a color change, a property that can be applied in various sensing technologies (Gale et al., 1999).

Precursor for π-electronic Anions

As a precursor for π-electronic anions, this compound has been synthesized and studied for its ability to form ion pairs with cations. This opens up possibilities in the field of material sciences and ion pair chemistry (Maeda et al., 2015).

Electrochemical Properties

The compound's derivatives have been studied for their electrochemical properties. For instance, its role in electrodes modified with polypyrrole nickel(II) Schiff-base complexes highlights its potential in electrocatalysis and sensor technology (Losada et al., 1998).

Fluorescent Sensing

It has been incorporated into the design of luminescent metal-organic frameworks, acting as a sensor for nitroaromatic explosives and iron ions. This shows its application in environmental and biological sensing technologies (Luo et al., 2017).

Model Systems for Nitrosylation Reactions

The compound has been part of studies examining nitrosylation reactions, an essential aspect of redox-based posttranslational modifications in proteins. These studies are crucial in understanding cellular processes and drug development (Daiber et al., 2009).

Reactivity with Nitric Oxide

Research has been conducted on the reactivity of various phenol substrates, including derivatives of this compound, with nitric oxide. This is significant for understanding biochemical reactions and developing novel compounds (Yenes & Messeguer, 1999).

将来の方向性

The future directions for research on “3-Nitro-2-(1H-pyrrol-1-yl)phenol” and related compounds could involve further exploration of their biological activities and mechanisms of action . Additionally, the development of more efficient and environmentally friendly synthetic methods for these compounds could be a valuable area of research .

作用機序

Target of Action

Pyrrole derivatives, which include 3-nitro-2-(1h-pyrrol-1-yl)phenol, have been reported to interact with various targets such as dihydrofolate reductase, tyrosine kinase, cyclin-dependent kinases, and adenosine receptors .

Mode of Action

It is known that pyrrole derivatives can inhibit the activity of their targets, leading to various downstream effects .

Biochemical Pathways

Pyrrole derivatives have been reported to affect several pathways, including those involved in cell cycle control and signal transduction .

Result of Action

Pyrrole derivatives have been reported to have various biological activities, including antibacterial, antiproliferative, and cyclase inhibitory activities .

特性

IUPAC Name |

3-nitro-2-pyrrol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9-5-3-4-8(12(14)15)10(9)11-6-1-2-7-11/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNONTWRGAREEJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CC=C2O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

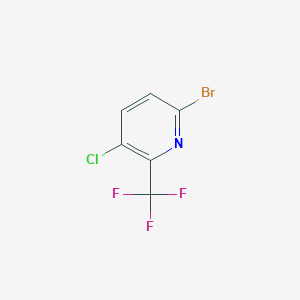

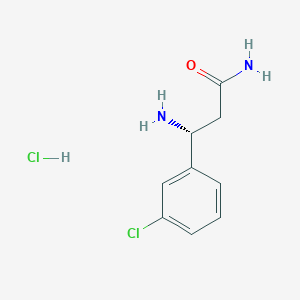

![(6-{3-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine](/img/structure/B1406731.png)

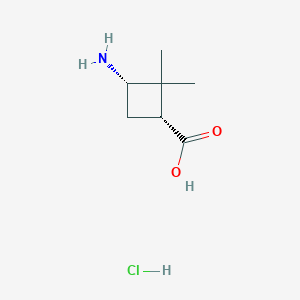

![Tert-butyl 3-chloro-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B1406742.png)

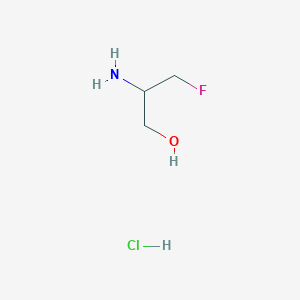

![(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B1406753.png)